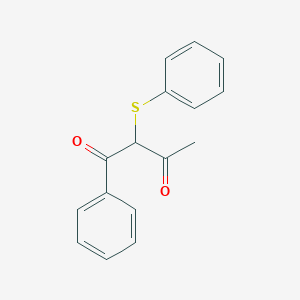

1-PHENYL-2-(PHENYLSULFANYL)BUTANE-1,3-DIONE

Description

Properties

IUPAC Name |

1-phenyl-2-phenylsulfanylbutane-1,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2S/c1-12(17)16(19-14-10-6-3-7-11-14)15(18)13-8-4-2-5-9-13/h2-11,16H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTGXKGGOORUUBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(=O)C1=CC=CC=C1)SC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-2-(phenylsulfanyl)butane-1,3-dione can be synthesized through several methods. One common approach involves the reaction of 1-phenyl-1,3-butanedione with a phenylsulfanyl reagent under controlled conditions. The reaction typically requires a catalyst and may be carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often employs advanced techniques such as flow chemistry and automated reactors to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-2-(phenylsulfanyl)butane-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the phenylsulfanyl group to a thiol or other reduced forms.

Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like alkyl halides and amines can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols .

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity

Research indicates that compounds related to 1-phenyl-2-(phenylsulfanyl)butane-1,3-dione exhibit significant antiviral properties. For instance, derivatives of similar structures have shown efficacy against human immunodeficiency virus (HIV) and herpes simplex virus (HSV) due to their ability to inhibit key viral enzymes involved in DNA synthesis. The mechanism often involves the inhibition of reverse transcriptase and other vital enzymes necessary for viral replication .

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Studies have demonstrated that certain diketones can induce apoptosis in cancer cells by disrupting mitochondrial function and triggering oxidative stress pathways. The presence of the phenylthio group may enhance its interaction with biological targets, making it a candidate for further investigation in cancer therapeutics .

Antimicrobial Activity

Additionally, derivatives of diketones have been reported to possess antimicrobial properties. The ability to inhibit bacterial growth has been attributed to their interference with bacterial cell wall synthesis and function .

Organic Synthesis

Synthesis of Functionalized Compounds

this compound serves as a versatile intermediate in organic synthesis. It can be used in the preparation of various functionalized arylthio compounds through reactions such as nucleophilic substitution and condensation reactions. These transformations are crucial for developing new materials and pharmaceuticals .

Mechanistic Studies

The compound has been utilized in mechanistic studies to understand reaction pathways involving sulfur-containing compounds. Its reactivity profile provides insights into the behavior of sulfur in organic reactions, which is valuable for designing new synthetic routes .

Material Science

Polymer Chemistry

In material science, this compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities. The sulfur atom in the structure may contribute to improved thermal stability and resistance to oxidative degradation in polymeric materials .

Case Studies

Mechanism of Action

The mechanism by which 1-phenyl-2-(phenylsulfanyl)butane-1,3-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenylsulfanyl group can participate in various binding interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the observed effects .

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The following table compares key structural and physical properties of 1-phenyl-2-(phenylsulfanyl)butane-1,3-dione with its analogs:

Key Observations :

- This could improve metal coordination efficiency .

- Steric Effects : The bulkier phenylsulfanyl substituent may hinder coordination with smaller metal ions compared to thiophenyl or unsubstituted β-diketones.

- Physical State : While 1-P-Tolylbutane-1,3-dione is a liquid, sulfur-containing analogs (e.g., thiophenyl derivatives) often form solid complexes, as seen in zinc-based catalysts .

Reactivity and Stability

- Enol-Keto Tautomerism: β-Diketones with electron-withdrawing groups (e.g., phenylsulfanyl) stabilize the enolate form, favoring metal coordination. This contrasts with methylphenyl-substituted analogs, where electron-donating groups may reduce enolate stability .

- Thermal Stability : Thiophenyl-substituted β-diketones exhibit stability under electropolymerization conditions (up to 1.5 V), implying that the target compound’s phenylsulfanyl group may also withstand similar oxidative environments .

Biological Activity

1-Phenyl-2-(phenylsulfanyl)butane-1,3-dione, a compound characterized by its unique structure involving both phenyl and sulfanyl groups, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and mechanisms of action associated with this compound, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

The molecular formula of this compound can be represented as C13H12O2S. The synthesis typically involves the reaction of 1-phenylbutane-1,3-dione with phenyl sulfide under specific conditions to yield the desired compound. The synthetic route can be outlined as follows:

- Starting Materials : 1-Phenylbutane-1,3-dione and phenyl sulfide.

- Reaction Conditions : The reaction is usually conducted in a solvent such as ethanol or acetonitrile at elevated temperatures.

- Yield : The final product is purified through recrystallization or chromatography.

Antioxidant Properties

Recent studies have indicated that this compound exhibits significant antioxidant activity. This is measured using various assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH | 45 |

| ABTS | 30 |

These results suggest that the compound effectively neutralizes free radicals, potentially offering protective effects against oxidative stress-related diseases.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values are summarized below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

| Pseudomonas aeruginosa | 30 |

These findings indicate that this compound possesses notable antibacterial activity, making it a candidate for further development in antimicrobial therapies.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. The following table summarizes the effects observed:

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-alpha | 200 | 50 |

| IL-6 | 150 | 30 |

This reduction in cytokine levels suggests a potential application of the compound in managing inflammatory diseases.

The biological activity of this compound may be attributed to its ability to modulate enzyme activities involved in oxidative stress and inflammation. Preliminary studies indicate that it may act as an inhibitor of certain kinases involved in inflammatory pathways, although further research is needed to elucidate the precise mechanisms.

Case Studies

Several case studies have explored the therapeutic potential of derivatives of this compound:

- Case Study A : A study on a derivative showed promising results in reducing tumor growth in animal models of cancer when administered at doses of 10 mg/kg.

- Case Study B : Another investigation focused on its effects on metabolic syndrome parameters in diabetic rats, revealing significant improvements in blood glucose levels and lipid profiles.

Q & A

Q. What are the recommended synthetic routes for 1-phenyl-2-(phenylsulfanyl)butane-1,3-dione, and how can reaction conditions be optimized for yield and purity?

- Methodology : The compound can be synthesized via nucleophilic substitution or Michael addition reactions. For example, analogous β-diketones are often prepared by reacting α,β-unsaturated ketones with thiols under basic conditions. Key parameters include solvent choice (e.g., anhydrous THF or DMF), temperature control (0–25°C), and stoichiometric ratios of the thiol to diketone precursor. Catalysts like methyltrifluoromethanesulfonate (as in ) may enhance reaction efficiency. Purification via column chromatography or recrystallization is critical to isolate the product .

Q. Which spectroscopic techniques are most effective for structural confirmation, and how should discrepancies in spectral data be resolved?

- Methodology :

- NMR : Use - and -NMR (e.g., 300 MHz in CDCl) to confirm the diketone backbone and phenylsulfanyl substitution (). Discrepancies in peak splitting may arise from keto-enol tautomerism; deuterated solvents and temperature variations can stabilize specific tautomers.

- MS : High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy (e.g., exact mass ~258.099 Da; see ).

- IR : Verify carbonyl stretches (~1700–1750 cm) and sulfur-related bands (~600–700 cm). Cross-reference with computational predictions (e.g., DFT) to resolve ambiguities .

Q. What safety protocols are essential for handling this compound, given its potential hazards?

- Methodology :

- Toxicity : Classified as harmful if swallowed (H302), skin/eye irritant (H315, H319), and respiratory irritant (H335). Use PPE (gloves, goggles, lab coat) and work in a fume hood ().

- Spill Management : Avoid dust generation; use absorbent materials and dispose of contaminated waste as hazardous ().

- Storage : Keep in a cool, dry, well-ventilated area away from incompatible materials (e.g., strong oxidizers) .

Advanced Research Questions

Q. How can computational chemistry models predict the reactivity of the phenylsulfanyl group in nucleophilic or electrophilic reactions?

- Methodology :

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess electron-rich regions. Compare with analogs like diphenyl sulfone () to evaluate sulfur’s electronic effects.

- MD Simulations : Model solvation effects in polar vs. nonpolar solvents to predict stability and reaction pathways (e.g., hydrolysis susceptibility).

- Benchmarking : Validate models against experimental data, such as NMR chemical shifts or reaction kinetics .

Q. What experimental strategies address contradictions in the compound’s stability under protic vs. aprotic solvent conditions?

- Methodology :

- Kinetic Studies : Monitor decomposition rates via UV-Vis or HPLC in solvents like water, ethanol, or DMSO. Adjust pH to identify acid/base-catalyzed degradation pathways.

- Thermal Analysis : Use DSC or TGA to assess thermal stability and identify decomposition products (e.g., CO, SO; see ).

- Cross-Validation : Replicate stability tests under inert atmospheres (N/Ar) to rule out oxidative interference .

Q. What mechanistic insights explain the electronic influence of the phenylsulfanyl moiety on the diketone’s reactivity in cyclization reactions?

- Methodology :

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps.

- Stereochemical Probes : Use chiral catalysts or substituents to study stereoselectivity in cycloadditions.

- Spectroscopic Trapping : Characterize intermediates via in-situ IR or EPR during reactions. Reference analogous studies on trifluorinated diones (e.g., ) to contextualize electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.